Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)
Description
Historical Development of Ethylenebis(tetrahydroindenyl)zirconium Complexes
The discovery of ansa-metallocenes marked a paradigm shift in organometallic catalysis. Ethylenebis(tetrahydroindenyl)zirconium complexes emerged in the early 1980s as part of efforts to control stereochemistry in polymerization reactions. Brintzinger and coworkers pioneered the synthesis of rac-(ethylenebis(tetrahydroindenyl))zirconium dichloride (rac-(ebthi)ZrCl2), demonstrating its ability to produce isotactic polypropylene via enantiomorphic site control. This work laid the foundation for derivatives like the dimethyl analogue "Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[...]]dimethyl," which replaced chloride ligands with methyl groups to modulate catalytic activity.
Early structural studies revealed that the ethylene bridge in these complexes enforces a bent metallocene geometry with a Cp(centroid)-Zr-Cp(centroid) angle of 124–129°, critical for creating chiral environments. The tetrahydroindenyl ligands' partial saturation reduces ring slippage compared to fully aromatic indenyl systems, enhancing thermal stability during catalytic cycles.
Classification within C2-Symmetric Metallocene Framework
This compound belongs to Class III metallocenes under the Brintzinger classification system, characterized by:
- C2 symmetry axis : Bisecting the zirconium center and bridge
- Eclipsed ligand conformation : Forced by the ethylene bridge
- Chirotopic metal center : Enabling enantioselective catalysis
Comparative analysis with related complexes shows distinct geometric parameters:
| Parameter | This Compound | Me2Si-Bridged Analogue |
|---|---|---|
| Cp(centroid)-Zr-Cp angle | 124.7° | 129.8° |
| Zr-C(Cp) bond length | 2.484–2.524 Å | 2.476–2.566 Å |
| Bridge bond length | 1.543 Å | 1.85 Å (Si-C) |
The C2 symmetry enables precise control over propylene monomer insertion during polymerization, with the methyl substituents on zirconium providing additional steric guidance.
Significance in Stereoselective Catalysis
As a prototypical C2-symmetric ansa-zirconocene, this compound exhibits exceptional performance in:
- Olefin polymerization :
- Asymmetric synthesis :
The dimethyl ligands enhance electron density at zirconium compared to dichloro analogues, increasing turnover frequencies in ethylene polymerization by 30–50%. This electronic modulation stems from the stronger σ-donor capability of methyl groups versus chloride.
Nomenclature and Structural Classification
The systematic IUPAC name "Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[...]]dimethyl" encodes critical structural features:
- Stereodescriptors : 7aS,7'aS specify the absolute configuration of bridgehead carbons
- Ligand topology : Tetrahydroindenyl ligands adopt η5-coordination via delocalized electrons
- Bridge geometry : Ethylene bridge spans the 1,1'-positions of indenyl ligands
Key structural determinants include:
- Racemo/meso isomerism : The ethylene bridge favors racemo isomers due to steric repulsion between proximal tert-butyl groups in meso forms
- Bent sandwich structure : Zr-Cp(centroid) distance of 2.11 Å creates an optimal wedge for monomer approach
- Dynamic behavior : Restricted rotation about the ethylene bridge (ΔG‡ = 85 kJ/mol) maintains chiral integrity
Properties
InChI |
InChI=1S/C20H24.2CH3.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q;2*-1;+2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWNCWDFOXNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.[Zr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Indene Derivatives
Partial hydrogenation of indene to 4,5,6,7-tetrahydro-1H-indene is typically achieved using palladium- or nickel-based catalysts under moderate H₂ pressure (1–5 bar) in inert solvents like tetrahydrofuran (THF) or ethyl acetate. The reaction proceeds selectively to saturate the six-membered ring while preserving the cyclopentadienyl moiety, a critical feature for subsequent metal coordination.
Bridging via Ethanediyl Linkage
The tetrahydroindenyl subunits are connected via a 1,2-ethanediyl bridge through a Grignard or alkyllithium-mediated coupling. For example, treatment of tetrahydroindene with n-butyllithium generates the corresponding lithium salt, which reacts with 1,2-dibromoethane to form the bridged ligand precursor. This step requires stringent exclusion of moisture and oxygen to prevent ligand degradation.
Direct Synthesis of Zirconium Metallocenes
The most efficient route to the target compound involves the direct reaction of the preformed ligand with zirconium tetrachloride (ZrCl₄), followed by methylation.
Ligand-Metal Coordination
The bridged tetrahydroindenyl ligand is deprotonated using methyllithium (MeLi) in diethyl ether or THF, forming a dilithium salt. This intermediate reacts with ZrCl₄ in a 1:1 molar ratio at –78°C to room temperature, yielding the dichlorido complex meso/racemic-[bis(tetrahydroindenyl)ethane]ZrCl₂ . The reaction’s stereochemical outcome (meso vs. racemic) depends on solvent polarity and temperature, with ethereal solvents favoring meso configurations.
Table 1: Reaction Conditions for ZrCl₄ Coordination
Methylation with Methyllithium
The dichlorido intermediate undergoes alkylation with MeLi to replace chloride ligands with methyl groups. This step is conducted in cold (–78°C) THF to suppress LiCl coprecipitation. Gradual warming to room temperature ensures quantitative conversion, yielding the dimethyl complex in >90% isolated purity.
Critical Consideration : Excess MeLi (≥2.2 equivalents) is essential to avoid mixed chloro-methyl species, which are challenging to separate.
Alternative Pathways: Halogenation of Dimethyl Precursors
A counterintuitive but highly efficient method involves the synthesis of the dimethyl complex first , followed by controlled halogenation. This approach leverages the superior solubility and stability of dimethyl derivatives compared to dichlorides.
Synthesis of Bis(tetrahydroindenyl)dimethylzirconium
Using the “direct” method, tetrahydroindenyl lithium reacts with ZrCl₄ and MeLi in a one-pot procedure. This bypasses isolation of the dichloride, simplifying purification. Yields exceed 80% when using rigorously dried solvents and stoichiometric MeLi.
Stereochemical Control and Characterization
The ethanediyl bridge imposes a specific stereochemistry on the zirconium center, necessitating analytical verification.
NMR Spectroscopy
¹H NMR analysis reveals distinct resonances for the tetrahydroindenyl protons (δ 2.5–3.1 ppm) and methyl groups (δ –0.5 to 0.5 ppm). The absence of split signals confirms a single stereoisomer (meso or racemic), validated by NOESY experiments.
X-ray Crystallography
Single-crystal X-ray diffraction of analogous complexes shows a bent metallocene structure with Zr–C bond lengths of 2.25–2.30 Å, consistent with strong σ-donation from the methyl ligands.
Industrial and Catalytic Relevance
The dimethyl derivative serves as a precursor for highly active polymerization catalysts. When activated with methylaluminoxane (MAO), it facilitates ethylene/propylene copolymerization with activities exceeding 420 kg polymer per mmol Zr per hour. The tetrahydroindenyl ligand’s electron-donating effects enhance thermal stability, enabling solution-phase processes at elevated temperatures .
Chemical Reactions Analysis
Hydroboration Reactions
Recent studies have highlighted zirconium's role in catalyzing hydroboration reactions of carbon-carbon single bonds. For instance, zirconium complexes such as have been employed in C−C bond hydroboration processes. This reaction involves the activation of C−C bonds through a mechanism that typically includes the formation of zirconium species followed by β-carbon elimination.
Key Findings:
-
The optimal conditions for these reactions often require the addition of bases such as potassium carbonate (K2CO3) to achieve high yields.
-
Mechanistic studies indicate that the formation of N−Zr(IV) species is crucial for the activation of C−C bonds .
Reactions with Aliphatic Acids
Zirconium tetrachloride (ZrCl4) has been shown to react with various aliphatic acids under reflux conditions to form polynuclear zirconium complexes. These reactions can lead to the synthesis of carboxylate clusters which are important for catalytic applications.
Reaction Overview:
-
ZrCl4 reacts with excess aliphatic acids (e.g., 2-methylpropanoic acid) resulting in complexes of the general formula , where M represents zirconium or hafnium.
-
The formation of hexanuclear clusters such as has been observed, showcasing the versatility and complexity of zirconium chemistry in forming stable structures .
Spectroscopic Data for Characterization
| Complex ID | Absorption Band (cm) | Assignment |
|---|---|---|
| I | 1590 | ν as(COO) |
| II | 1434 | ν s(COO) |
| IV | 3676 | ν(OH), μ3-OH groups |
Scientific Research Applications
Catalytic Applications
Zirconium-based catalysts are widely used in organic synthesis and polymerization reactions. The specific compound has been studied for its potential as a catalyst in the formation of carbon-carbon bonds.
Case Study: C-C Bond Formation
Research indicates that zirconium complexes can facilitate cyclotrimerization reactions. For instance, the compound has been shown to effectively catalyze the conversion of acetylenes into cyclic compounds under mild conditions. This reaction is pivotal in synthetic organic chemistry for constructing complex molecular architectures .
Table 1: Summary of Catalytic Reactions Involving Zirconium Complexes
Material Science Applications
Zirconium compounds are also explored for their use in material science due to their stability and unique electronic properties.
Case Study: Polymerization
The compound has been investigated for its role in polymerization processes where it acts as a catalyst to produce high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to those produced by traditional catalysts.
Organometallic Chemistry
The structure of the zirconium compound allows for interesting coordination chemistry. Its ability to form stable complexes with various ligands makes it a valuable candidate in organometallic chemistry.
Insights into Coordination Behavior
Studies have shown that the compound can form stable pincer complexes which enhance its reactivity and selectivity in various chemical reactions. This property is particularly useful in catalytic cycles where precise control over reaction pathways is desired .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the zirconium center with substrates, facilitating various chemical transformations. The indenyl ligands provide a stable environment for the zirconium center, allowing it to interact with and activate substrates through coordination and electron transfer processes. The ethylene bridge further stabilizes the structure, enhancing its reactivity and selectivity.
Comparison with Similar Compounds
Table 1: Structural Properties of Related Metallocenes
Key Observations :
- Bridge Type : Ethylene bridges (C₂H₄) create a rigid, C₂-symmetric framework, whereas dimethylsilyl (SiMe₂) bridges offer greater flexibility and larger bite angles, influencing polymerization kinetics .
- Ligand Saturation : Tetrahydroindenyl ligands (partially saturated) donate less electron density to the metal center compared to fully aromatic indenyl ligands, altering catalytic activity .
- Metal Center : Titanium analogs (e.g., Table 1, Entry 2) exhibit lower molecular weights and distinct electronic properties, often resulting in reduced stereoselectivity in asymmetric reactions compared to zirconium .
Catalytic Performance
Key Observations :
- Enantioselectivity: The target compound’s chiral ethylene-bridged structure enables superior stereocontrol in asymmetric cyclopolymerization compared to non-chiral silyl-bridged analogs .
- Metal Impact : Titanium-based catalysts exhibit lower activity in polymerization, likely due to weaker metal-carbon bonds and reduced stability .
Industrial and Research Relevance
- Target Compound : Niche applications in synthesizing chiral polymers for advanced materials .
- Silyl-Bridged Zirconocenes: Widely used in polyolefin production (e.g., polyethylene) due to high activity and thermal stability .
- Titanium Analogs : Primarily explored in academic studies for comparative mechanistic insights .
Q & A
Basic: What are the optimal synthetic routes for preparing this zirconium complex?
Methodological Answer:
The synthesis typically involves ligand exchange reactions under inert atmospheres (e.g., Schlenk line) due to the compound’s moisture sensitivity. Key steps include:
- Ligand Preparation : Synthesize the (S,S)-ethylenebis(tetrahydroindenyl) ligand via cyclopentadienyl anion formation and subsequent alkylation.
- Metal Coordination : React the ligand with zirconium precursors like ZrCl₄ or Zr(CH₃)₂, ensuring stoichiometric control to avoid byproducts.
- Purification : Use recrystallization from toluene/hexane mixtures to isolate the pure complex.
Critical Parameters : Temperature (< -20°C for ligand stability), solvent dryness (toluene over molecular sieves), and argon atmosphere .
Basic: Which spectroscopic techniques are essential for confirming stereochemical purity?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration of the chiral (S,S)-ligand system and confirms tetrahedral coordination around Zr .
- ¹H/¹³C NMR : Identifies diastereotopic protons in the tetrahydroindenyl moieties (e.g., splitting patterns at δ 1.5–3.0 ppm).
- CD Spectroscopy : Validates enantiomeric excess (>95%) in asymmetric catalysis studies.
Common Pitfalls : Signal broadening due to paramagnetic impurities or solvent residues .
Advanced: How do ligand substituents (e.g., methyl vs. chloride) influence catalytic activity in olefin polymerization?
Methodological Answer:
- Comparative Kinetic Studies : Use ethylene/propylene polymerization assays with MAO (methylaluminoxane) as a co-catalyst.
- Activity : Measure turnover frequency (TOF) via gas consumption rates.
- Polymer Analysis : Gel permeation chromatography (GPC) for molecular weight (MW) and DSC for crystallinity.
- Electronic Effects : Chloride ligands (e.g., ZrCl₂ derivatives) exhibit higher Lewis acidity, enhancing monomer insertion rates but reducing stereoselectivity.
- Steric Effects : Methyl groups improve thermal stability but may hinder monomer access to the Zr center .
Advanced: How can contradictory data on polymerization stereoregularity be resolved?
Methodological Answer:
- Controlled Variables : Standardize co-catalyst ratios (e.g., Al:Zr = 1000:1), monomer pressure (1–10 bar), and reaction time.
- Advanced Characterization :
- ¹³C NMR of Polymers : Quantify tacticity (isotactic vs. syndiotactic) via pentad analysis.
- DFT Calculations : Model transition states to explain stereochemical outcomes.
- Reproducibility Checks : Cross-validate results using multiple batches of catalyst and independent labs .
Advanced: What experimental designs differentiate chain initiation vs. propagation mechanisms?
Methodological Answer:
- Isotopic Labeling : Use deuterated ethylene (C₂D₄) to track initiation steps via mass spectrometry.
- Quenching Experiments : Halt reactions at low conversion (<5%) to isolate initiation intermediates (e.g., Zr-CH₂-CH₂- species).
- In-Situ Monitoring : Employ stopped-flow UV-Vis or IR spectroscopy to capture kinetic profiles of Zr–C bond formation .
Advanced: How can computational methods predict enantioselectivity in asymmetric catalysis?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometries of diastereomeric transition states to calculate activation barriers (ΔΔG‡).
- Molecular Dynamics (MD) : Simulate ligand flexibility under reaction conditions to identify conformational biases.
- Machine Learning : Train models on existing enantioselectivity datasets to predict new ligand modifications.
Validation : Compare computational predictions with experimental ee values from chiral GC/HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
